molecular formula C20H20CaCl2O6 B1208866 Calcium Clofibrate CAS No. 39087-48-4

Calcium Clofibrate

Cat. No. B1208866
CAS RN: 39087-48-4
M. Wt: 467.3 g/mol
InChI Key: IXCILCKRXAZYGP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Clofibrate is a calcium salt formulation of clofibrate, an aryloxyisobutyric acid derivate with antihyperlipidemic activity.

Scientific Research Applications

Apoptosis Induction

Calcium Clofibrate has been studied for its role in inducing apoptosis. Matzno et al. (2006) found that clofibrate induces apoptosis in rat skeletal myoblasts through a calcium-dependent mechanism, involving caspase-12 activation. This process is triggered by calcium influx, leading to cytosolic caspase-12 activation and subsequent apoptotic DNA fragmentation (Matzno et al., 2006).

Cardiovascular Research

Research by Fairhurst et al. (1981) demonstrated clofibrate's impact on cardiovascular health. Specifically, clofibrate inhibits the contractility of isolated rabbit aortic muscle rings, suggesting its potential influence on calcium utilization in vascular smooth muscle (Fairhurst et al., 1981).

Multigenerational Impact in Aquatic Environments

Coimbra et al. (2015) conducted a multigenerational study using zebrafish to assess the chronic effects of clofibric acid. The study highlighted that chronic life-cycle exposure to clofibric acid significantly reduces growth and affects gonad development and fecundity in fish, indicating potential environmental and developmental impacts (Coimbra et al., 2015).

Environmental Persistence and Removal

Mestre et al. (2016) explored the persistence of clofibric acid in aquatic environments and its removal using activated carbons. They found that water hardness and solution pH significantly influence the adsorption of clofibric acid, which is crucial for improving water treatment processes (Mestre et al., 2016).

properties

CAS RN

39087-48-4

Product Name

Calcium Clofibrate

Molecular Formula

C20H20CaCl2O6

Molecular Weight

467.3 g/mol

IUPAC Name

calcium;2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2

InChI Key

IXCILCKRXAZYGP-UHFFFAOYSA-L

SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2]

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2]

Other CAS RN

39087-48-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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